molecular formula C19H16F2N2O3 B2846699 2,6-difluoro-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide CAS No. 851405-62-4

2,6-difluoro-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide

Cat. No. B2846699
CAS RN: 851405-62-4
M. Wt: 358.345
InChI Key: AXUJKWLXNVJCJG-UHFFFAOYSA-N
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Description

“2,6-difluoro-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide” is a complex organic compound . It contains a quinoline ring, which is a heterocyclic aromatic organic compound . This compound is part of the class of organic compounds known as aminopyrazines .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of anilines using malonic acid equivalents . The synthetic methodology of quinolin-2,4-dione derivatives is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a quinoline moiety, two fluorine atoms, a methoxy group, and an amide group .


Chemical Reactions Analysis

The chemistry of quinoline-2,4-diones is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . They display different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety .

Scientific Research Applications

Imaging of Solid Tumors with PET

One significant application of fluorine-containing benzamide analogs, including compounds structurally related to 2,6-difluoro-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide, is in the development of ligands for positron emission tomography (PET) imaging. These compounds have been evaluated for their ability to image the sigma-2 receptor status of solid tumors. For instance, a series of fluorine-containing benzamide analogs was synthesized and assessed for their affinity for sigma-2 receptors. Compounds with moderate to high affinity were radiolabeled with fluorine-18 and demonstrated high tumor uptake and acceptable tumor/normal tissue ratios in biodistribution studies, making them promising candidates for imaging the sigma-2 receptor status of solid tumors (Tu et al., 2007).

Synthesis of Fluorinated Heterocycles

Another area of application involves the synthesis of fluorinated heterocycles, which are crucial in pharmaceutical and agrochemical industries. For example, a study on the rhodium(III)-catalyzed coupling of benzamides with 2,2-difluorovinyl tosylate has demonstrated diverse synthesis strategies for fluorinated heterocycles. This process, involving C-H activation and versatile coupling, highlights the synthetic potential and mechanistic understanding of creating fluorinated compounds, which are highly valued for their pharmacological properties (Wu et al., 2017).

Antimicrobial Studies

Compounds related to this compound have also been synthesized for antimicrobial studies. For instance, the synthesis and antimicrobial study of fluoroquinolone-based 4-thiazolidinones from a lead molecule show the potential of such compounds in addressing bacterial and fungal infections. This research underscores the role of fluoroquinolone derivatives in developing new antimicrobial agents, contributing to the fight against resistant strains of bacteria and fungi (Patel & Patel, 2010).

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential therapeutic applications. The interesting pharmaceutical and biological activities of quinoline derivatives make them valuable in drug research and development .

Mechanism of Action

Target of Action

ZINC03911767, also known as 2,6-difluoro-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide, is a compound that primarily targets zinc transporters . These transporters are part of two major families: SLC30 (ZnT) for the excretion of zinc and SLC39 (ZIP) for the zinc intake . These transporters play a crucial role in maintaining cellular zinc homeostasis .

Mode of Action

ZINC03911767 interacts with its targets, the zinc transporters, to modulate the intracellular levels of zinc . This interaction can lead to changes in the cellular zinc homeostasis, which can have significant effects on various cellular functions .

Biochemical Pathways

Zinc is involved in numerous biochemical pathways. It plays a critical role in cell cycle progression, immune functions, and many other physiological processes . By modulating the activity of zinc transporters, ZINC03911767 can potentially affect these pathways and their downstream effects .

Result of Action

The molecular and cellular effects of ZINC03911767’s action would be largely dependent on its impact on cellular zinc homeostasis. As zinc is involved in numerous cellular functions, changes in zinc homeostasis could potentially affect cell cycle progression, immune responses, and other cellular functions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ZINC03911767. For instance, factors such as pH, temperature, and the presence of other ions could potentially affect the compound’s stability and its interaction with zinc transporters . .

properties

IUPAC Name

2,6-difluoro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N2O3/c1-26-13-6-5-11-9-12(18(24)23-16(11)10-13)7-8-22-19(25)17-14(20)3-2-4-15(17)21/h2-6,9-10H,7-8H2,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXUJKWLXNVJCJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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